Cas no 942-54-1 (2-(4-Methoxyphenyl)propanoic acid)

2-(4-Methoxyphenyl)propanoic acid structure
942-54-1 structure
Nom du produit:2-(4-Methoxyphenyl)propanoic acid
Numéro CAS:942-54-1
Le MF:C10H12O3
Mégawatts:180.200483322144
MDL:MFCD00969551
CID:819304
PubChem ID:257576

2-(4-Methoxyphenyl)propanoic acid Propriétés chimiques et physiques

Nom et identifiant

    • 2-(4-Methoxyphenyl)propanoic acid
    • Benzeneacetic acid, 4-methoxy-a-methyl-
    • KBDLTYNZHQRMQC-UHFFFAOYSA-N
    • 2-(4-Methoxyphenyl)propionic Acid
    • 2-(4-methoxyphenyl)-propionic acid
    • Propanoic acid, 2-(4-methoxyphenyl)
    • p-methoxyphenylpropionic acid
    • NSC85712
    • p-Methoxyphenylpropionsaure
    • 4-methoxyphenylpropionic acid
    • 2-(p-Methoxyphenyl)propionic acid
    • 2-(4-Methoxy-phenyl)-propionic acid
    • 2-(4'-methoxyphenyl)-propionic acid
    • alpha-methyl-p-methoxyphenylacetic
    • 4-Methoxy-α-methylbenzeneacetic acid (ACI)
    • Hydratropic acid, p-methoxy- (6CI, 7CI, 8CI)
    • (±)-2-(4-Methoxyphenyl)propionic acid
    • NSC 85712
    • p-Methoxyhydratropic acid
    • α-(4-Methoxyphenyl)propionic acid
    • α-Methyl-p-methoxyphenylacetic acid
    • α-Methylhomoanisic acid
    • SCHEMBL350067
    • 2-(4-Methoxyphenyl)propanoicacid
    • A859492
    • Z792377298
    • CHEMBL370087
    • alpha-(4'-methoxyphenyl)-propionic acid
    • 942-54-1
    • BB 0258341
    • BS-13849
    • MFCD00969551
    • SY107941
    • alpha-methyl-p-methoxyphenylacetic acid
    • AKOS008146334
    • CS-W007059
    • EN300-72276
    • NSC-85712
    • DTXSID70292819
    • DB-260052
    • DTXCID50243960
    • P-MEO-B-PHENYLPROPIONIC ACID
    • MDL: MFCD00969551
    • Piscine à noyau: 1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12)
    • La clé Inchi: KBDLTYNZHQRMQC-UHFFFAOYSA-N
    • Sourire: O=C(C(C)C1C=CC(OC)=CC=1)O

Propriétés calculées

  • Qualité précise: 180.079
  • Masse isotopique unique: 180.079
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 13
  • Nombre de liaisons rotatives: 3
  • Complexité: 171
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 46.5
  • Le xlogp3: 1.9

Propriétés expérimentales

  • Dense: 1.139
  • Point d'ébullition: 309.4°C at 760 mmHg
  • Point d'éclair: 121.5°C
  • Indice de réfraction: 1.527

2-(4-Methoxyphenyl)propanoic acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-72276-5.0g
2-(4-methoxyphenyl)propanoic acid
942-54-1 95.0%
5.0g
$512.0 2025-03-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M41260-100mg
2-(4-Methoxyphenyl)propanoic acid
942-54-1
100mg
¥706.0 2021-09-08
Enamine
EN300-72276-0.5g
2-(4-methoxyphenyl)propanoic acid
942-54-1 95.0%
0.5g
$100.0 2025-03-21
Chemenu
CM126442-5g
2-(4-methoxyphenyl)propanoic acid
942-54-1 95%
5g
$1147 2024-07-19
Alichem
A019114376-1g
2-(4-Methoxyphenyl)propanoic acid
942-54-1 95%
1g
$412.34 2023-08-31
Alichem
A019114376-5g
2-(4-Methoxyphenyl)propanoic acid
942-54-1 95%
5g
$1226.40 2023-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M893915-250mg
2-(4-Methoxyphenyl)propanoic acid
942-54-1 ≥95%
250mg
¥808.92 2022-01-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ6953-250MG
2-(4-methoxyphenyl)propanoic acid
942-54-1 95%
250MG
¥ 415.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ6953-5G
2-(4-methoxyphenyl)propanoic acid
942-54-1 95%
5g
¥ 7,464.00 2023-03-31
Chemenu
CM126442-250mg
2-(4-methoxyphenyl)propanoic acid
942-54-1 95%
250mg
$91 2024-07-19

2-(4-Methoxyphenyl)propanoic acid Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Solvents: Dimethylformamide ,  Tetrabutylammonium tetrafluoroborate ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Référence
Development of a novel electrochemical carboxylation system using a microreactor
Tateno, Hiroyuki; Matsumura, Yoshimasa; Nakabayashi, Koji; Senboku, Hisanori; Atobe, Mahito, RSC Advances, 2015, 5(119), 98721-98723

Méthode de production 2

Conditions de réaction
1.1 Reagents: Hydrazine ,  Oxygen Catalysts: Guanidine nitrate Solvents: Ethanol ;  24 h, 1 atm, 80 °C
Référence
Guanidine catalyzed aerobic reduction: a selective aerobic hydrogenation of olefins using aqueous hydrazine
Lamani, Manjunath; Guralamata, Ravikumara Siddappa; Prabhu, Kandikere Ramaiah, Chemical Communications (Cambridge, 2012, 48(52), 6583-6585

Méthode de production 3

Conditions de réaction
1.1 Reagents: Phenylsilane Catalysts: 2455409-80-8 Solvents: Tetrahydrofuran ;  2 h, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  23 °C
Référence
1,3,2-Diazaphospholenes Catalyze the Conjugate Reduction of Substituted Acrylic Acids
Reed, John H.; Cramer, Nicolai, ChemCatChem, 2020, 12(17), 4262-4266

Méthode de production 4

Conditions de réaction
1.1 Reagents: Chlorotrimethylsilane ,  Tetrabutylammonium iodide Catalysts: Samarium iodide (SmI2) Solvents: Acetonitrile ;  2 h, rt
Référence
Electrogenerated Sm(II)-Catalyzed CO2 Activation for Carboxylation of Benzyl Halides
Bazzi, Sakna; Schulz, Emmanuelle ; Mellah, Mohamed, Organic Letters, 2019, 21(24), 10033-10037

Méthode de production 5

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Référence
Studies on the synthesis of aphidicolin. Preparation of aromatic precursors for spirocyclic dienone formation
Bell, Vivien L.; Giddings, Peter J.; Holmes, Andrew B.; Mock, Graham A.; Raphael, Ralph A., Journal of the Chemical Society, 1986, (8), 1515-22

Méthode de production 6

Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide ,  Acetic anhydride
Référence
The oxidation of aldehyde bisulfite adducts to carboxylic acids and their derivatives with dimethyl sulfoxide and acetic anhydride
Wuts, Peter G. M.; Bergh, Carol L., Tetrahedron Letters, 1986, 27(34), 3995-8

Méthode de production 7

Conditions de réaction
1.1 Reagents: Hexamethylphosphoramide ,  Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  2 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C → 23 °C; 45 min, 23 °C; 23 °C → 50 °C; 5 min, 50 °C; 50 °C → 0 °C
1.3 0 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Référence
Preparation of N-[3-(2-pyridyloxy or phenoxy)propyl]benzylamine derivatives as modulating agents for liver X receptors (LXR)
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Catalysts: 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile Solvents: Dimethylformamide ;  5 min, rt
1.2 Catalysts: Triisopropylsilanethiol ;  rt → 0 °C; 24 h, 0 °C
Référence
Photocarboxylation of Benzylic C-H Bonds
Meng, Qing-Yuan ; Schirmer, Tobias E.; Berger, Anna Lucia; Donabauer, Karsten; Koenig, Burkhard, Journal of the American Chemical Society, 2019, 141(29), 11393-11397

Méthode de production 9

Conditions de réaction
1.1 Solvents: Water ;  16 h, pH 8, 30 °C
Référence
Enantioselective hydrolysis of racemic ibuprofen amide to S-(+)-ibuprofen by Rhodococcus AJ270
Snell, David; Colby, John, Enzyme and Microbial Technology, 1999, 24, 160-163

Méthode de production 10

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Acetone ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
An interesting synthetic application of S-alkyl (aryl)bis(alkylsulfanyl)thioacetates: general procedure for the preparation of (±)-α-arylpropionic acids
Clericuzio, Marco; Degani, Iacopo; Dughera, Stefano; Fochi, Rita, Synthesis, 2002, (7), 921-927

Méthode de production 11

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  1 h, rt
1.2 rt; overnight, rt
1.3 Reagents: Potassium hydroxide Solvents: Methanol ;  4 h, rt
Référence
2-Arylpropionic CXC Chemokine Receptor 1 (CXCR1) Ligands as Novel Noncompetitive CXCL8 Inhibitors
Allegretti, Marcello; Bertini, Riccardo; Cesta, Maria Candida; Bizzarri, Cinzia; Di Bitondo, Rosa; et al, Journal of Medicinal Chemistry, 2005, 48(13), 4312-4331

Méthode de production 12

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  24 h, rt
Référence
Anticancer effects of O-desmethylangolensin are mediated through cell cycle arrest at the G2/M phase and mitochondrial-dependent apoptosis in Hep3B human hepatocellular carcinoma cells
Choi, Eun Jeong; Lee, Jae-In; Kim, Gun-Hee, International Journal of Molecular Medicine, 2013, 31(3), 726-730

Méthode de production 13

Conditions de réaction
1.1 Reagents: Hydrochloric acid Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water
1.2 16 h, 600 psi, 80 °C
Référence
Effect of heteropoly acids on the hydrocarboxylation of styrene: comparative study on hydrocarboxylation and hydroesterification reactions
El Ali, Bassam, Reaction Kinetics and Catalysis Letters, 2002, 77(2), 227-236

Méthode de production 14

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.5 - 8.5; pH 1 - 2
Référence
Application of propiophenone rearrangement by 1,2-aryl shift in poly[styrene(iodosodiacetate)]
Chen, Wen-hua, Huaxue Shiji, 2006, 28(7), 426-428

Méthode de production 15

Conditions de réaction
Référence
Silver-assisted rearrangement of primary and secondary α-bromoalkyl aryl ketones
Giordano, Claudio; Castaldi, Graziano; Casagrande, Francesco; Abis, Luigi, Tetrahedron Letters, 1982, 23(13), 1385-6

Méthode de production 16

Conditions de réaction
1.1 Reagents: Chloro(1-methylethyl)magnesium ,  Lithium bromide Catalysts: Titanocene dichloride Solvents: Diethyl ether ;  24 h, 30 °C
1.2 Solvents: Tetrahydrofuran ;  0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
Référence
Cp2TiCl2-Catalyzed Regioselective Hydrocarboxylation of Alkenes with CO2
Shao, Peng; Wang, Sheng; Chen, Chao; Xi, Chanjuan, Organic Letters, 2016, 18(9), 2050-2053

Méthode de production 17

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Cyclohexane
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Zinc bromide Solvents: 1,4-Dioxane
1.5 Reagents: Hydrochloric acid Solvents: Water
Référence
Efficient transformation of aldehydes and ketones into one-carbon homologated carboxylic acids
Katritzky, Alan R.; Toader, Dorin; Xie, Linghong, Synthesis, 1996, (12), 1425-1427

Méthode de production 18

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Référence
A versatile synthesis of O-desmethylangolensin analogues from methoxy-substituted benzoic acids
Hong, Hyo Jeong; Lee, Jae In, Journal of the Korean Chemical Society, 2014, 58(6), 569-574

Méthode de production 19

Conditions de réaction
1.1 Reagents: Water Solvents: Water
Référence
Reductive desulfonylation of 2-aryl-2-benzysulfonylacetates and -propionates with sodium amalgam. A new synthesis of 2-arylacetic and 2-arylpropionic acids
Kuo, Ying Che; Aoyama, Toyohiko; Shioiri, Takayuki, Chemical & Pharmaceutical Bulletin, 1983, 31(3), 883-6

Méthode de production 20

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water
Référence
Thallium(III) nitrate-mediated efficient synthesis of 2-arylpropionic acids from 1-haloethyl aryl ketones
Yamauchi, Takayoshi; Nakao, Kenji; Fuji, Kyoichi, Journal of the Chemical Society, 1987, (6), 1255-7

2-(4-Methoxyphenyl)propanoic acid Raw materials

2-(4-Methoxyphenyl)propanoic acid Preparation Products

2-(4-Methoxyphenyl)propanoic acid Littérature connexe

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:942-54-1)2-(4-Methoxyphenyl)propanoic acid
A859492
Pureté:99%
Quantité:5g
Prix ($):563.0